![molecular formula C18H20FNO B280356 N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide, also known as flmodafinil, is a novel psychostimulant drug that has gained attention in the scientific community due to its potential use as a cognitive enhancer. This compound is a derivative of modafinil, a well-known wakefulness-promoting agent that has been used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Flmodafinil is structurally similar to modafinil but has been shown to have a more potent and longer-lasting effect on wakefulness and cognitive function.
Mecanismo De Acción
The exact mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide is not fully understood but is thought to involve the modulation of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Flmodafinil has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its wakefulness-promoting and cognitive-enhancing effects.
Biochemical and Physiological Effects:
Flmodafinil has been shown to have several biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues. Additionally, N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide has been shown to increase the levels of certain liver enzymes, which may indicate liver toxicity with long-term use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flmodafinil has several advantages and limitations for use in laboratory experiments. Its potent wakefulness-promoting and cognitive-enhancing effects make it a useful tool for investigating the neural mechanisms underlying these processes. However, its potential for cardiovascular and liver toxicity may limit its use in certain experiments, and the lack of long-term safety data may be a concern.
Direcciones Futuras
There are several future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide. One area of interest is the potential use of this compound in the treatment of cognitive impairment associated with conditions such as Alzheimer's disease and schizophrenia. Another area of research is the development of safer and more effective versions of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide that may have fewer side effects and greater efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide and its potential long-term effects on the body.
Métodos De Síntesis
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide involves the condensation of 2-(4-fluorophenyl)acetic acid with N-(2,4-dimethylphenyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide.
Aplicaciones Científicas De Investigación
Flmodafinil has been the subject of several scientific studies that have investigated its potential use as a cognitive enhancer and its mechanism of action. One study found that N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide improved cognitive performance, including attention, working memory, and executive function, in healthy adults. Another study showed that N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide had a greater effect on wakefulness and cognitive function than modafinil, suggesting that it may be a more potent psychostimulant.
Propiedades
Fórmula molecular |
C18H20FNO |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H20FNO/c1-12-4-9-17(13(2)10-12)14(3)20-18(21)11-15-5-7-16(19)8-6-15/h4-10,14H,11H2,1-3H3,(H,20,21) |
Clave InChI |
IVNYEQMKAUCRBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=C(C=C2)F)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280273.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B280277.png)
![3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280282.png)
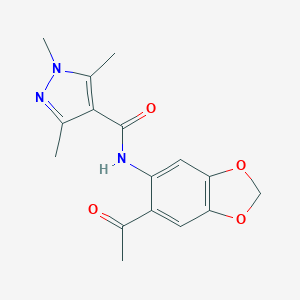
![2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B280285.png)
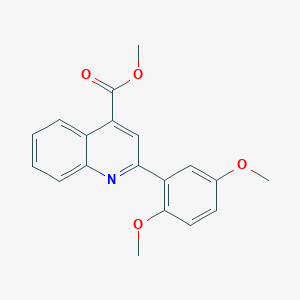
![2-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B280287.png)
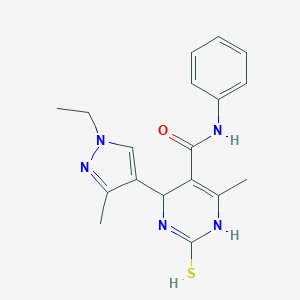
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B280291.png)
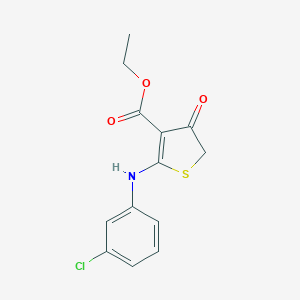
![4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280294.png)
![1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B280296.png)
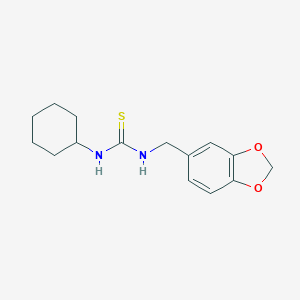
![N-(3-chlorobenzyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B280299.png)